7-Ethoxy-3,7-dimethyloct-2-en-1-ol

Description

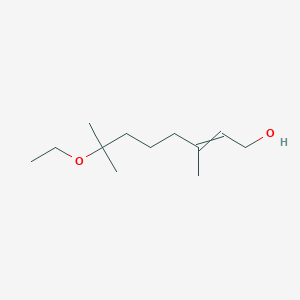

Structure

2D Structure

3D Structure

Properties

CAS No. |

59763-15-4 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

7-ethoxy-3,7-dimethyloct-2-en-1-ol |

InChI |

InChI=1S/C12H24O2/c1-5-14-12(3,4)9-6-7-11(2)8-10-13/h8,13H,5-7,9-10H2,1-4H3 |

InChI Key |

REKGWCWCTWLPJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C)CCCC(=CCO)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 7 Ethoxy 3,7 Dimethyloct 2 En 1 Ol

Oxidation Reactions and Derived Products

The presence of a primary alcohol and a carbon-carbon double bond in 7-Ethoxy-3,7-dimethyloct-2-en-1-ol allows for various oxidation reactions, leading to a range of products depending on the reagents and conditions employed.

Selective Oxidation of the Primary Alcohol Group

The primary alcohol group of this compound can be selectively oxidized to an aldehyde, specifically 7-ethoxy-3,7-dimethyloct-2-enal. molbase.com This transformation requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid and to avoid reacting with the carbon-carbon double bond.

Common reagents for this type of selective oxidation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). These reagents are known for their ability to convert primary alcohols to aldehydes efficiently without affecting other functional groups in the molecule.

Table 1: Reagents for Selective Oxidation of Primary Alcohol

| Reagent | Product | Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 7-ethoxy-3,7-dimethyloct-2-enal | Dichloromethane (CH2Cl2) |

| Dess-Martin periodinane (DMP) | 7-ethoxy-3,7-dimethyloct-2-enal | Dichloromethane (CH2Cl2) |

Carbon-Carbon Double Bond Epoxidation and Related Oxidative Pathways

The carbon-carbon double bond in this compound is susceptible to epoxidation. This reaction involves the addition of an oxygen atom across the double bond to form an epoxide ring. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction with m-CPBA would yield (E)-7-ethoxy-3,7-dimethyloxiran-2-yl)methanol.

In addition to epoxidation, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) can cleave the double bond, leading to the formation of ketones and carboxylic acids. The specific products formed depend on the reaction conditions (e.g., temperature, pH) and the workup procedure. For instance, oxidative cleavage under harsh conditions could potentially lead to the formation of 6-ethoxy-6-methylheptan-2-one (B8676336) and glycolic acid.

Reduction Reactions Leading to Saturated Analogues

Reduction reactions of this compound can target either the carbon-carbon double bond or other functional groups that may be introduced through prior reactions.

Selective Reduction of the Alkenyl Moiety

The selective reduction of the carbon-carbon double bond in this compound, while preserving the primary alcohol group, can be achieved through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2). The reaction results in the formation of the saturated analogue, 7-ethoxy-3,7-dimethyloctan-1-ol.

Table 2: Catalysts for Selective Alkene Reduction

| Catalyst | Product | Conditions |

|---|---|---|

| Palladium on carbon (Pd/C) | 7-ethoxy-3,7-dimethyloctan-1-ol | H2, Ethanol (B145695) |

| Platinum(IV) oxide (PtO2) | 7-ethoxy-3,7-dimethyloctan-1-ol | H2, Ethanol |

Hydrogenation of Functionalized Derivatives

Functionalized derivatives of this compound can also undergo hydrogenation. For example, the aldehyde produced from the selective oxidation of the primary alcohol, 7-ethoxy-3,7-dimethyloct-2-enal, can be fully reduced to the saturated alcohol, 7-ethoxy-3,7-dimethyloctan-1-ol. This complete reduction of both the aldehyde and the alkene can be achieved using more forceful reducing conditions, such as higher pressures of hydrogen gas and a rhodium catalyst, or by using a combination of reducing agents in a stepwise manner.

Another example is the reduction of an ester derivative, such as ethyl 7-ethoxy-3,7-dimethyloct-2-enoate. A reagent like sodium borohydride (B1222165) (NaBH4) in methanol (B129727) can selectively reduce the ester to the corresponding alcohol, this compound, without affecting the double bond.

Substitution Reactions at the Hydroxyl and Other Functional Groups

The hydroxyl group of this compound can undergo substitution reactions. For instance, it can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is more susceptible to nucleophilic substitution.

Furthermore, the ethoxy group can potentially be substituted through nucleophilic substitution reactions, although this is generally more challenging. Reagents like sodium hydroxide (B78521) or potassium tert-butoxide could theoretically be used, but harsh conditions would likely be required.

In a related compound, nerol (B1678202) (3,7-dimethylocta-2,6-dien-1-ol), halogenation with N-bromosuccinimide (NBS) in ethanol leads to the formation of an ethoxy- and bromo-substituted derivative. A similar reaction with this compound could potentially lead to further functionalization.

Esterification and Etherification of the C1 Hydroxyl Group

The primary alcohol at the C1 position of this compound is amenable to standard esterification and etherification reactions, allowing for the introduction of a variety of functional groups.

Esterification: The conversion of the C1 hydroxyl group to an ester can be achieved through several methods. One common approach is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comnih.govchemtube3d.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water generated is removed from the reaction mixture. nih.govyoutube.com

The mechanism of Fischer esterification proceeds through the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. nih.govchemtube3d.com

Nucleophilic attack of the alcohol's hydroxyl group on the activated carbonyl carbon, leading to a tetrahedral intermediate. nih.govchemtube3d.com

Proton transfer from the newly added oxygen to one of the existing hydroxyl groups. chemtube3d.com

Elimination of water to form a protonated ester. chemtube3d.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. chemtube3d.com

Alternatively, for more sensitive substrates or to achieve higher yields, the hydroxyl group can be acylated using more reactive acid derivatives like acid chlorides or anhydrides. These reactions are often carried out in the presence of a base, such as pyridine, to neutralize the liberated acid. For instance, reacting this compound with an acid anhydride (B1165640) in the presence of a catalyst like bismuth triflate (Bi(OTf)₃) provides a powerful and practical method for acylation, even for sterically hindered alcohols. organic-chemistry.org

Etherification: The C1 hydroxyl group can also be converted to an ether linkage. The Williamson ether synthesis is a widely used method for this transformation. youtube.comgoogle.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the new ether. youtube.comgoogle.comlibretexts.org

For the Williamson ether synthesis to be effective, the alkyl halide should ideally be primary to minimize competing elimination reactions. google.com Given that the alkoxide formed from this compound is primary, it can efficiently react with a range of primary alkyl halides.

Nucleophilic Substitution Processes Involving Halogenated Intermediates

Halogenated derivatives of this compound serve as key intermediates in further chemical transformations, particularly in the synthesis of other valuable compounds. These intermediates are typically generated through the reaction of a suitable precursor with a halogenating agent.

A significant example is the synthesis of a halogenated intermediate from nerol, a precursor to this compound. The reaction of nerol with a halogenating agent like N-bromosuccinimide (NBS) in an alcohol solvent such as ethanol leads to the formation of a 7-ethoxy-3,7-dimethyl-6-halo-2-octenol. google.comgoogle.com This reaction is a key step in the synthesis of nerol oxide. google.comgoogle.com

The mechanism of this haloalkoxylation involves the electrophilic addition of a bromine cation (Br⁺), generated from NBS, to the more nucleophilic C6-C7 double bond of nerol. The resulting bromonium ion intermediate is then opened by the nucleophilic attack of the ethanol solvent at the more substituted C7 position, leading to the formation of the ethoxy group at this position.

The subsequent dehydrohalogenation of this halogenated intermediate, for instance, 6-bromo-7-ethoxy-3,7-dimethyloct-2-en-1-ol, is typically achieved by treatment with a strong base like sodium hydroxide. google.com This elimination reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a new double bond and the expulsion of the bromide ion. This specific dehydrohalogenation yields 7-ethoxy-3,7-dimethylocta-2,5-dien-1-ol.

Intramolecular Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound and its derivatives can undergo intramolecular rearrangements and isomerizations, particularly under acidic or thermal conditions. These reactions can lead to the formation of various structural isomers.

Terpenoids, the class of compounds to which this compound belongs, are known to undergo a variety of rearrangement reactions, often initiated by the formation of a carbocation. libretexts.org For example, acid-catalyzed reactions can lead to the migration of alkyl or hydride groups to form more stable carbocation intermediates, which can then be trapped by a nucleophile or lose a proton to form a new double bond.

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the presence of the allylic alcohol and the ether linkage suggests the potential for various transformations. For instance, acid-catalyzed isomerization of the C2-C3 double bond could occur. Additionally, rearrangements involving the ether group are also a possibility in related terpenoid structures. acs.org

Cyclization Processes and Formation of Heterocyclic Derivatives (e.g., Nerol Oxide)

One of the most significant chemical transformations of derivatives of this compound is their cyclization to form valuable heterocyclic compounds, with the synthesis of nerol oxide being a prime example. google.comgoogle.com Nerol oxide is a naturally occurring fragrance compound found in rose oil and grape juice. google.com

The synthesis of nerol oxide from nerol proceeds through the formation of 7-ethoxy-3,7-dimethylocta-2,5-dien-1-ol, as described in section 3.3.2. This dienol intermediate then undergoes an acid-catalyzed intramolecular cyclization. google.comgoogle.com

The mechanism for this cyclization involves the following steps:

Protonation of the C1 hydroxyl group by an acid catalyst, forming a good leaving group (water).

Departure of the water molecule to generate a resonance-stabilized allylic carbocation.

Intramolecular nucleophilic attack of the oxygen atom of the ethoxy group at C7 onto the electrophilic C3 position of the allylic carbocation. This ring-closing step forms the six-membered pyran ring characteristic of nerol oxide.

Deprotonation of the resulting oxonium ion to yield the final product, nerol oxide.

This acid-catalyzed cyclization is a crucial step that transforms the linear dienol into the heterocyclic structure of nerol oxide. The reaction is typically carried out using a dilute mineral acid or an acidic resin. google.comgoogle.com

Spectroscopic Characterization and Elucidation of 7 Ethoxy 3,7 Dimethyloct 2 En 1 Ol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 7-Ethoxy-3,7-dimethyloct-2-en-1-ol, specific signals would be expected to correspond to the various hydrogen atoms in the molecule.

Key expected signals would include:

A triplet corresponding to the methyl protons of the ethoxy group.

A quartet from the methylene protons of the ethoxy group, coupled to the adjacent methyl protons.

Singlets for the two methyl groups at the 7-position.

A singlet for the methyl group at the 3-position.

A doublet for the methylene protons of the primary alcohol at the 1-position.

A triplet for the vinylic proton at the 2-position.

Multiplets for the methylene protons at the 4- and 5-positions.

A signal for the hydroxyl proton, which may be a broad singlet and its chemical shift can be concentration-dependent.

An illustrative ¹H NMR data table is presented below. Note that these are predicted values based on typical chemical shifts for similar functional groups and the actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.15 | d | ~6.0 |

| H-2 | ~5.40 | t | ~6.0 |

| H-4 | ~2.05 | m | |

| H-5 | ~1.40 | m | |

| H-6 | ~1.50 | m | |

| 3-CH₃ | ~1.68 | s | |

| 7-CH₃ | ~1.15 | s | |

| -OCH₂CH₃ | ~3.45 | q | ~7.0 |

| -OCH₂CH₃ | ~1.20 | t | ~7.0 |

| -OH | Variable | br s |

This is an illustrative data table with predicted values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The expected signals would include:

A signal for the carbon of the primary alcohol (C-1).

Signals for the two olefinic carbons (C-2 and C-3).

Signals for the aliphatic methylene carbons (C-4, C-5, and C-6).

A signal for the quaternary carbon bearing the ethoxy group and two methyl groups (C-7).

A signal for the methyl carbon at the 3-position.

Signals for the two equivalent methyl carbons at the 7-position.

Signals for the methylene and methyl carbons of the ethoxy group.

An illustrative ¹³C NMR data table is provided below, with predicted chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~59.5 |

| C-2 | ~124.5 |

| C-3 | ~139.0 |

| C-4 | ~40.0 |

| C-5 | ~23.0 |

| C-6 | ~38.0 |

| C-7 | ~74.0 |

| 3-CH₃ | ~16.0 |

| 7-CH₃ | ~24.5 |

| -OCH₂CH₃ | ~58.0 |

| -OCH₂CH₃ | ~15.5 |

This is an illustrative data table with predicted values.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the octene chain and the ethoxy group. For instance, a cross-peak between the H-1 and H-2 signals would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. This would definitively assign each proton signal to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the methyl protons at C-7 to the C-6 and C-7 carbons would confirm their position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₂₄O₂, the calculated exact mass would be approximately 200.17763 amu. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure.

For this compound, some of the expected key fragmentation pathways would include:

Loss of a water molecule (H₂O) from the molecular ion.

Loss of an ethoxy radical (•OCH₂CH₃).

Cleavage of the carbon-carbon bonds in the aliphatic chain.

A prominent peak corresponding to the cleavage at the allylic position.

An illustrative table of potential major fragments in the EI-MS of this compound is shown below.

| m/z | Possible Fragment Ion |

| 182 | [M - H₂O]⁺ |

| 155 | [M - OCH₂CH₃]⁺ |

| 125 | [M - C₅H₁₁O]⁺ |

| 73 | [C₄H₉O]⁺ |

| 45 | [C₂H₅O]⁺ |

This is an illustrative data table with predicted fragmentation patterns.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the identification and purity assessment of volatile and semi-volatile organic compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.

In a typical GC-MS analysis, the compound is first vaporized and introduced into a capillary column. The separation is based on the compound's affinity for the stationary phase of the column and its volatility. The retention time, which is the time taken for the compound to travel through the column, is a characteristic feature that aids in its preliminary identification.

Following separation, the eluted molecules are ionized, most commonly through electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides invaluable information about the compound's structure. For this compound, key fragments would be expected from the cleavage of the ether linkage, loss of the hydroxyl group, and fragmentation of the aliphatic chain.

The purity of the sample can also be determined with high accuracy. The presence of a single, sharp peak in the gas chromatogram at a specific retention time is indicative of a pure compound. Conversely, the appearance of multiple peaks suggests the presence of impurities, which can then be individually identified by their respective mass spectra.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Retention Time (min) | Varies with column and conditions | Characteristic of the compound under specific GC conditions |

| Molecular Ion Peak (M+) | m/z 200.32 | Corresponds to the molecular weight of C12H24O2 |

| Key Fragment 1 | m/z 155 | Loss of an ethoxy group (-OC2H5) |

| Key Fragment 2 | m/z 129 | Cleavage at the C3-C4 bond |

| Key Fragment 3 | m/z 73 | Fragment corresponding to [C(CH3)2(OC2H5)]+ |

Note: The data in this table is illustrative and based on the expected fragmentation patterns for the given structure. Actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique spectrum. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its primary functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the aliphatic chain.

C=C Stretch: A medium intensity band around 1660-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibration of the ether linkage and the primary alcohol.

Raman Spectroscopy Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. Key Raman shifts for this compound would include:

C=C Stretch: A strong and sharp peak around 1660-1680 cm⁻¹, which is often more intense in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes.

C-C Stretch: Various bands in the fingerprint region (800-1500 cm⁻¹) corresponding to the carbon skeleton.

C-O-C Stretch: Symmetric stretching of the ether group would also be visible in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Mode |

|---|---|---|---|

| Hydroxyl (-OH) | 3200-3600 (broad, strong) | Weak | O-H Stretch |

| Alkyl C-H | 2850-3000 (strong) | 2850-3000 (strong) | C-H Stretch |

| Alkene C=C | 1660-1680 (medium) | 1660-1680 (strong) | C=C Stretch |

X-ray Diffraction Analysis for Solid-State Structural Determination of Crystalline Derivatives

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be constructed, and from this, the precise arrangement of atoms in the crystal lattice can be determined.

This technique would allow for the unambiguous determination of the stereochemistry at the chiral center (C7) and the configuration of the double bond (E/Z isomerism at C2), providing a complete and highly accurate picture of the molecule's architecture.

Table 3: Potential X-ray Crystallography Data for a Crystalline Derivative of this compound

| Crystallographic Parameter | Potential Value | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell |

| Bond Lengths (e.g., C=C, C-O) | e.g., ~1.34 Å, ~1.43 Å | Provides precise measurements of interatomic distances |

| Bond Angles (e.g., C-O-C) | e.g., ~112° | Reveals the angles between chemical bonds |

Note: This data is hypothetical and would depend on the specific crystalline derivative prepared and analyzed.

Advanced Analytical Methodologies for Quantification and Purity Assessment of 7 Ethoxy 3,7 Dimethyloct 2 En 1 Ol

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of organic compounds like 7-Ethoxy-3,7-dimethyloct-2-en-1-ol. The selection of a specific chromatographic technique is dictated by the analyte's physicochemical properties, such as polarity, volatility, and the potential for stereoisomerism.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are primary methods for assessing the purity and performing quantitative analysis of this compound. Due to the compound's terminal hydroxyl group and ether functionality, it possesses moderate polarity, making it well-suited for reverse-phase (RP) chromatography.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol) content, is effective for separating the main compound from both more polar and less polar impurities. sielc.comsielc.com UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significantly faster analysis times and improved resolution, which is advantageous for separating closely related impurities. sielc.comsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the molecule exhibits absorbance, likely in the low UV range (200-220 nm) due to the isolated double bond. For more sensitive and specific quantification, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be coupled with the HPLC/UPLC system.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 min | 50% B to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detector | DAD (210 nm) | DAD (210 nm) / MS |

Gas Chromatography (GC) is an essential technique for analyzing volatile and semi-volatile compounds and is highly suitable for this compound, given the volatility of similar terpenoid structures. It is particularly effective for detecting volatile impurities that may not be visible by HPLC, such as residual solvents or low-molecular-weight by-products.

For quantitative analysis, a Flame Ionization Detector (FID) is typically used due to its robustness and linear response to hydrocarbons. For unequivocal identification of the analyte and its impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound and helps in the structural elucidation of unknown impurities. The analysis typically involves a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and a temperature-programmed oven to ensure the efficient separation of components with different boiling points.

Table 2: Typical GC-FID/MS Conditions for this compound

| Parameter | Setting |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector (FID) | 280 °C |

| Detector (MS) | Transfer Line: 280 °C, Ion Source: 230 °C, Mass Range: 40-450 amu |

The structure of this compound contains a chiral center at the C3 position and a double bond at the C2-C3 position, which can exist in either (E) or (Z) configuration. This results in the possibility of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). As different stereoisomers can have distinct biological or sensory properties, their separation and quantification are critical.

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient results than chiral HPLC. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, modified with a small amount of an organic solvent (e.g., methanol (B129727) or ethanol). The separation is achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. The unique properties of the supercritical fluid mobile phase allow for high-efficiency separations at lower temperatures than GC and with faster analysis times than HPLC.

Table 3: Potential SFC Method for Stereoisomer Separation

| Parameter | Setting |

|---|---|

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 35 °C |

| Detector | UV at 210 nm |

Development and Validation of Analytical Methods for Research Applications

For research applications, where the compound may be used as a standard or an intermediate, a fully validated analytical method is crucial. The development process involves optimizing the chromatographic conditions (as detailed in section 5.1) to achieve a robust and reliable separation. Method validation is then performed according to established guidelines (e.g., International Council for Harmonisation - ICH) to demonstrate that the analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature).

Table 4: Summary of Analytical Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Peak purity index > 0.995; baseline resolution from other peaks |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| LOQ Precision (% RSD) | ≤ 10% |

| Robustness | No significant impact on results from minor parameter changes |

Impurity Profiling and Quality Control in Synthetic Products

A critical aspect of quality control for synthetically produced this compound is impurity profiling. Impurities can arise from various sources, including the starting materials, reagents, intermediates, side reactions, or degradation of the final product. A thorough understanding of the synthetic pathway is essential for predicting potential impurities.

For instance, a plausible synthesis could involve the ethoxylation of a geraniol (B1671447) or nerol (B1678202) derivative. Potential impurities could therefore include:

Starting Materials: Unreacted geraniol or nerol.

Reagents: Residual ethanol (B145695).

Positional Isomers: Ethoxylation at other positions of the carbon skeleton.

Over-alkylation Products: Formation of diether compounds.

By-products: Aldehyd or ketone impurities resulting from oxidation of the alcohol functionality.

Stereoisomers: Unwanted (E/Z) or (R/S) isomers.

The chromatographic methods described previously (HPLC/UPLC and GC) are the primary tools for impurity profiling. GC-MS is particularly powerful for identifying volatile organic impurities, while LC-MS can be used to identify less volatile, more polar impurities. Once identified, these impurities must be controlled within acceptable limits, which are established based on the intended use of the compound. A commercial product would typically have a purity of 98% or higher. molbase.com

Table 5: Potential Impurities and Recommended Analytical Methods

| Potential Impurity | Chemical Name | Recommended Analytical Method |

|---|---|---|

| Starting Material | Geraniol / Nerol | GC-MS, RP-HPLC |

| Reagent | Ethanol | Headspace GC-FID |

| By-product | 7-Ethoxy-3,7-dimethyloct-2-enal | GC-MS, RP-HPLC |

| Isomer | (E/Z)-Isomers | Chiral SFC, High-Resolution GC |

Computational Chemistry and Theoretical Studies of 7 Ethoxy 3,7 Dimethyloct 2 En 1 Ol

Molecular Modeling and Conformational Analysis

These studies typically employ molecular mechanics force fields to rapidly calculate the potential energy of a vast number of conformations. By systematically rotating the rotatable bonds, a potential energy surface can be mapped, and the low-energy, or most populated, conformers can be identified. For instance, in studies of similar molecules like geraniol (B1671447), conformational analysis has been key to understanding its binding affinity to receptors. nih.gov

Illustrative Data Table: Predicted Low-Energy Conformers of 7-Ethoxy-3,7-dimethyloct-2-en-1-ol

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Key Distances (O1-H...O-ethoxy, Å) |

| 1 | 0.00 | 178.5° | 2.1 |

| 2 | 0.85 | -65.2° | - |

| 3 | 1.23 | 68.9° | - |

Note: This table is for illustrative purposes and represents the type of data that would be generated from a conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of a molecule's electronic structure. nrel.gov These methods can be used to calculate a wide range of properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential.

For this compound, these calculations could predict its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for example, are key indicators of a molecule's ability to donate or accept electrons, respectively. The electrostatic potential map would highlight regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), indicating likely sites for electrophilic or nucleophilic attack. Quantum chemical computations are instrumental in exploring the biosynthesis of terpenoids. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, this would be particularly useful for interpreting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra. mdpi.comnih.gov Similarly, by calculating the vibrational frequencies of the molecule's bonds, an IR spectrum can be simulated. These predictions can aid in the structural elucidation of newly synthesized compounds and can also be used to distinguish between different isomers or conformers. Machine learning approaches are also being developed to predict NMR spectra. nih.govchemrxiv.org

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 59.5 |

| C2 | 124.8 |

| C3 | 139.2 |

| C4 | 39.8 |

| C5 | 22.5 |

| C6 | 44.1 |

| C7 | 74.3 |

| C8 | 24.7 |

| C9 (ethoxy) | 58.1 |

| C10 (ethoxy) | 15.6 |

Note: This table is for illustrative purposes and represents the type of data that would be generated from theoretical spectroscopic predictions.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches are invaluable in this field for identifying the key structural features responsible for a molecule's activity.

A variety of in silico tools can be used to explore the potential interactions of this compound with biological targets. Molecular docking, for example, can predict how the molecule might bind to the active site of an enzyme or a receptor. nih.gov This can provide insights into its potential mechanism of action and guide the design of more potent analogs. Molecular dynamics simulations can then be used to study the stability of the predicted binding pose over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical descriptors. wikipedia.org For a compound like this compound, which is likely to have fragrance properties, QSAR models could be developed to predict its odor intensity or character based on its structural features. researchgate.netperfumerflavorist.com These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. researchgate.net

Reaction Pathway Simulations and Transition State Theory Applications

Computational chemistry can be used to simulate chemical reactions and to understand their mechanisms in detail. For the synthesis or degradation of this compound, reaction pathway simulations could identify the most likely reaction routes and the structures of any intermediates and transition states.

By applying Transition State Theory, the activation energies for different reaction steps can be calculated, providing an estimate of the reaction rates. This information is crucial for optimizing reaction conditions to improve the yield and selectivity of a chemical synthesis. Such studies have been extensively applied to understand the complex cyclization reactions in terpene biosynthesis. ucdavis.eduacs.orgresearchgate.net

Prediction of Physico-Chemical Parameters (e.g., Log P, TPSA, Molar Refractivity, Collision Cross Section)

Computational chemistry provides essential tools for the theoretical evaluation of a molecule's physicochemical characteristics, offering predictive insights into its behavior. For this compound, these predicted values are derived from its two-dimensional structure and are fundamental in forecasting its interactions in various chemical and biological contexts.

Detailed research findings from computational models have been compiled to predict key parameters for this compound. These parameters are crucial for understanding its potential applications and behavior.

Log P , or the logarithm of the partition coefficient, is a critical measure of a compound's lipophilicity. The predicted XLogP3 value for this compound is 2.5. nih.gov This value suggests a moderate degree of solubility in lipids and non-polar solvents.

Topological Polar Surface Area (TPSA) is another key descriptor, which is calculated based on the surface areas of polar atoms in a molecule. For this compound, the TPSA is predicted to be 29.5 Ų. nih.gov This value indicates the compound's potential for membrane permeability and intermolecular interactions.

Molar Refractivity reflects the molar polarizability of a compound in a non-polar solvent and is related to the volume of the molecules. The predicted molar refractivity for this compound is a significant parameter in quantitative structure-activity relationship (QSAR) studies.

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge. The predicted collision cross section can aid in the identification and characterization of the compound in complex mixtures.

The following table summarizes the computationally predicted physicochemical parameters for this compound.

| Physico-Chemical Parameter | Predicted Value | Reference |

| XLogP3 | 2.5 | nih.gov |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | nih.gov |

Synthesis and Reactivity of Derivatives and Analogues of 7 Ethoxy 3,7 Dimethyloct 2 En 1 Ol

Systematic Modification of the Alkyl Chain and Ethoxy Group

The structural framework of 7-Ethoxy-3,7-dimethyloct-2-en-1-ol offers multiple sites for systematic modification, including the alkyl chain and the terminal ethoxy group. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

A plausible synthetic route to the parent compound can be inferred from methodologies applied to similar terpenoid structures. For instance, the synthesis of the related compound 7-ethoxy-3,7-dimethyloct-1-ene (B44688) has been described, providing a basis for the introduction of the ethoxy group. This often involves the reaction of a suitable precursor, such as a tertiary alcohol or an alkene, with ethanol (B145695) under acidic conditions or via Williamson ether synthesis.

Modifications to the alkyl chain can be achieved through various synthetic strategies. For example, starting from precursors like geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol) or nerol (B1678202) ((2Z)-3,7-dimethylocta-2,6-dien-1-ol), the introduction of the ethoxy group at the 7-position can be accomplished concurrently with functionalization of the C6-C7 double bond. bath.ac.ukresearchgate.net A patent describes a halogenation-dehydrohalogenation approach starting from nerol, which reacts with N-bromosuccinimide in anhydrous ethanol to form 7-ethoxy-3,7-dimethyl-6-bromo-2-octenol. This intermediate highlights a method for simultaneous ethoxylation and halogenation.

Further modifications can be envisioned by employing different alcohols in the etherification step, leading to a series of 7-alkoxy-3,7-dimethyloct-2-en-1-ol analogues. The reactivity of the primary alcohol at the C1 position also allows for esterification or oxidation to an aldehyde or carboxylic acid, expanding the range of accessible derivatives. bath.ac.uk

Table 1: Potential Modifications of this compound

| Modification Site | Type of Modification | Potential Reagents and Conditions | Resulting Analogue/Derivative |

| C7-Ethoxy Group | Variation of Alkoxy Group | Methanol (B129727), Propanol, etc. with acid catalyst | 7-Methoxy/Propoxy-3,7-dimethyloct-2-en-1-ol |

| C1-Alcohol | Oxidation | PCC, DMP | 7-Ethoxy-3,7-dimethyloct-2-enal |

| C1-Alcohol | Esterification | Acyl chloride, Carboxylic acid with catalyst | 1-Acyloxy-7-ethoxy-3,7-dimethyloct-2-ene |

| C2-C3 Double Bond | Hydrogenation | H₂, Pd/C | 7-Ethoxy-3,7-dimethyloctan-1-ol |

Preparation of Oxygenated, Halogenated, and Unsaturated Analogues

The preparation of oxygenated, halogenated, and further unsaturated analogues of this compound can be achieved through a variety of established synthetic methods, often utilizing readily available terpene precursors.

Oxygenated Analogues: The synthesis of oxygenated derivatives can be approached by leveraging the reactivity of related compounds like citronellol (B86348) (3,7-dimethyloct-6-en-1-ol). The photooxidation of citronellol is a known industrial process for producing rose oxide, which proceeds through hydroperoxide intermediates. researchgate.netfrontiersin.org This suggests that this compound could undergo similar singlet oxygen ene reactions to introduce hydroxyl or hydroperoxyl groups at allylic positions. Furthermore, epoxidation of the double bond in a suitable precursor followed by ring-opening would yield diol derivatives. For instance, the epoxidation of citronellol with m-chloroperbenzoic acid (mCPBA) yields 6,7-epoxy-3,7-dimethyloctan-1-ol, which can be a precursor to various oxygenated products.

Halogenated Analogues: As previously mentioned, a direct method for the synthesis of a halogenated analogue involves the reaction of nerol with N-bromosuccinimide in ethanol, yielding 7-ethoxy-3,7-dimethyl-6-bromo-2-octenol. This reaction demonstrates a regioselective bromination and ethoxylation. Similar reactions with other halogenating agents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) could produce the corresponding chloro- and iodo-analogues. The resulting halo-ethers are versatile intermediates for further transformations, such as elimination reactions to introduce new double bonds or nucleophilic substitution reactions.

Unsaturated Analogues: The introduction of additional unsaturation can be achieved through several routes. Dehydrohalogenation of the aforementioned 7-ethoxy-3,7-dimethyl-6-bromo-2-octenol with a strong base like potassium tert-butoxide can lead to the formation of a diene. Another approach involves the dehydration of a tertiary alcohol precursor at the C7 position. The starting material itself, this compound, can potentially be derived from a precursor like 7-hydroxy-3,7-dimethyloct-2-en-1-ol, which upon etherification yields the target molecule.

Stereoselective Synthesis of Chiral Derivatives

The presence of a stereocenter at the C3 position and the potential for creating a new stereocenter at C7 during synthesis make the stereoselective preparation of chiral derivatives of this compound a significant challenge and an area of interest. General methods for the stereoselective synthesis of allylic alcohols are highly relevant in this context. nih.govresearchgate.netnih.gov

One of the key strategies for achieving stereoselectivity is through the use of chiral starting materials derived from the chiral pool, such as optically active forms of citronellol or linalool. Asymmetric hydrogenation of citral (B94496) (the aldehyde corresponding to geraniol and nerol) can produce chiral citronellol, which could then be converted to the target molecule while retaining the stereochemical integrity at C3. google.com

Furthermore, asymmetric synthesis techniques can be employed. For instance, the asymmetric addition of organometallic reagents to an appropriate α,β-unsaturated aldehyde precursor could establish the stereocenter at C3 with the desired configuration. The stereoselective synthesis of allylic alcohols via methods like the Hoppe-Matteson-Aggarwal rearrangement or catalytic asymmetric vinylation of aldehydes provides a powerful toolkit for accessing chiral building blocks. nih.govresearchgate.netorganic-chemistry.org The stereochemistry of the final product would depend on the specific reagents and reaction conditions chosen.

Table 2: Research Findings on Stereoselective Synthesis of Related Allylic Alcohols

| Method | Key Features | Precursor Type | Reference |

| Asymmetric Lithiation/Rearrangement | High diastereoselectivity, substrate control | Chiral acetonide-protected polyketide fragments | nih.govresearchgate.net |

| Palladium-Catalyzed Coupling | Total regioselectivity and stereoselectivity | Vinyl oxiranes and N-tosylhydrazones | nih.gov |

| Reduction of Propargylic Alcohols | Stereospecific reduction to (E)- or (Z)-allylic alcohols | Functionalized propargylic alcohols | researchgate.net |

Synthetic Utility of Derivatives as Precursors for Complex Organic Molecules

The derivatives of this compound are valuable intermediates in the synthesis of more complex organic molecules due to the presence of multiple functional groups that can be selectively manipulated. The allylic alcohol moiety, the ether linkage, and any additional functional groups introduced (halogens, other oxygen functionalities) serve as handles for further chemical transformations. nih.govrsc.org

The primary alcohol at C1 can be oxidized to an aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions such as Wittig, aldol (B89426), or Grignard reactions. The double bond at C2-C3 can be subjected to various additions, including epoxidation, dihydroxylation, or hydrogenation, leading to a variety of saturated and functionalized derivatives.

The ethoxy group at C7, while relatively stable, can be cleaved under specific conditions to reveal a tertiary alcohol. This tertiary alcohol can then be a site for dehydration to form an alkene or for other functional group interconversions. The halogenated analogues, such as 7-ethoxy-3,7-dimethyl-6-bromo-2-octenol, are particularly useful. The bromine atom can be displaced by a variety of nucleophiles or can be used in transition-metal-catalyzed cross-coupling reactions to build more complex carbon skeletons.

Industrial Chemistry and Process Optimization for 7 Ethoxy 3,7 Dimethyloct 2 En 1 Ol Production

Scalability of Synthetic Methods for Large-Scale Research and Development

The transition of a synthetic route from laboratory-scale to large-scale research and development hinges on several factors, including the availability and cost of starting materials, the robustness of the chemical transformations, and the ease of purification. One potential synthetic pathway to 7-Ethoxy-3,7-dimethyloct-2-en-1-ol involves the derivatization of nerol (B1678202). This process includes the addition of a halogenating reagent in the presence of ethanol (B145695) to form a 7-ethoxy-3,7-dimethyl-6-halo-2-octenol intermediate. This is followed by dehydrohalogenation to yield 7-ethoxy-3,7-dimethylocta-2,5-dien-1-ol, a direct precursor.

The scalability of such a method presents both opportunities and challenges. Nerol is a commercially available monoterpene, providing a readily accessible starting point. However, the use of halogenating agents and strong bases for dehydrohalogenation requires careful management of reaction conditions to ensure safety and minimize waste streams on a larger scale. The purification of the final product from reaction byproducts and any unreacted starting materials is another critical consideration for ensuring the high purity required for fragrance applications. Lipase-mediated resolution is a scalable method for the esterification and hydrolysis of racemic alcohols, which is well-suited for industrial process requirements. mdpi.com

| Parameter | Laboratory Scale | Large-Scale R&D Considerations |

| Starting Materials | Nerol, Ethanol, Halogenating Agent, Base | Availability and cost of bulk reagents, supplier qualification. |

| Reaction Conditions | Batch processing, standard glassware | Heat transfer, mixing efficiency in larger reactors, process control and automation. |

| Safety | Standard laboratory safety protocols | Management of exothermic reactions, handling of corrosive and hazardous materials, waste disposal. |

| Purification | Chromatography | Distillation, crystallization, or other scalable purification techniques. |

| Yield & Purity | Optimization for high yield and purity | Maintaining high yield and purity at a larger scale, impurity profiling. |

Application of Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry are integral to the development of sustainable chemical processes. Atom economy, a key metric, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A higher atom economy signifies a more efficient process with less waste generation.

Other green chemistry metrics relevant to the production of this compound include the E-Factor (Environmental Factor), which quantifies the amount of waste produced per unit of product, and the Process Mass Intensity (PMI), which considers the total mass of materials used (including water, solvents, and reagents) to produce a unit mass of the final product. The goal is to minimize both the E-Factor and PMI.

The choice of solvents, catalysts, and reagents significantly impacts the greenness of the synthesis. Utilizing catalytic processes over stoichiometric reagents, employing safer and more environmentally benign solvents, and designing processes that require less energy are all key considerations in the green synthesis of fragrance compounds. acs.org

| Green Chemistry Metric | Definition | Relevance to this compound Synthesis |

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | A high AE is desirable. The use of stoichiometric reagents in some synthetic routes will lower the overall AE. |

| E-Factor | Total Waste (kg) / Product (kg) | A lower E-Factor indicates a more environmentally friendly process. This includes byproducts, solvent losses, and reagent waste. |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product Mass (kg) | A lower PMI signifies a more efficient and sustainable process, taking all inputs into account. |

Process Intensification and Continuous Flow Chemistry Applications

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology for process intensification, offering several advantages over traditional batch processing, particularly for the synthesis of fine chemicals and fragrance ingredients.

The benefits of applying continuous flow chemistry to the synthesis of this compound could include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and managing exothermic reactions. tcichemicals.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities.

Faster Reaction Times: Reactions can often be performed at higher temperatures and pressures in a continuous flow setup, significantly reducing reaction times. tcichemicals.com

Scalability: Scaling up a continuous flow process is typically more straightforward than scaling up a batch process, as it involves running the process for a longer duration or using multiple reactors in parallel. mdpi.com

While specific applications of continuous flow chemistry for the synthesis of this compound are not widely reported, the synthesis of other terpenoids and fragrance compounds has been successfully demonstrated using this technology. beilstein-journals.org For instance, continuous-flow aldol (B89426) reactions and enantioselective syntheses have been developed for fragrance components. beilstein-journals.org

Techno-Economic Analysis of Synthetic Routes for Research-Scale Production

A techno-economic analysis (TEA) is essential for evaluating the commercial viability of a synthetic route, even at the research and development scale. This analysis considers the costs of raw materials, energy consumption, capital investment for equipment, and operational expenses.

The global market for perfume ingredient chemicals is a multi-billion dollar industry, with a compound annual growth rate (CAGR) projected to be around 5-6%. credenceresearch.comfuturemarketinsights.com This growth is driven by increasing consumer demand for fine fragrances and scented personal care products. The market is also influenced by trends towards natural and sustainable ingredients. openpr.comprnewswire.co.uk

A comparative techno-economic analysis of different synthetic routes would involve evaluating:

Raw Material Costs: Comparing the price and availability of different starting materials and reagents.

Yield and Throughput: The efficiency of the synthesis in converting starting materials to the final product.

Capital and Operational Costs: The cost of reactors, purification equipment, and the energy and labor required to run the process.

Environmental Fate and Chemical Persistence of 7 Ethoxy 3,7 Dimethyloct 2 En 1 Ol

Photochemical Degradation Pathways in the Atmosphere and Aquatic Systems

Specific experimental data on the photochemical degradation of 7-Ethoxy-3,7-dimethyloct-2-en-1-ol in the atmosphere and aquatic environments are not available in the current scientific literature. However, its structural features—an unsaturated alcohol and an ether—allow for predictions of its likely photochemical behavior based on similar volatile organic compounds (VOCs). e-bookshelf.de

In the atmosphere, the primary removal process for many VOCs is through reaction with photochemically generated oxidants. e-bookshelf.de For unsaturated alcohols, the atmospheric oxidation is similar to that of alkenes, with reactions at the carbon-carbon double bond being particularly important. scielo.br The main atmospheric degradation pathways are expected to be reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The reaction with hydroxyl radicals is typically the most significant chemical sink for alcohols in the atmosphere. scielo.br For instance, the unsaturated alcohol geraniol (B1671447) has a short atmospheric half-life of approximately 0.71 hours due to photodegradation. cornell.edu Given the structural similarities, this compound is also expected to have a relatively short atmospheric lifetime. Unsaturated 1,4-dicarbonyl compounds, which can be products of the oxidation of aromatic compounds and furans, undergo rapid photochemical processing. researchgate.net

In aquatic systems, photochemical degradation can occur through direct photolysis, where the chemical itself absorbs light and is transformed, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM). nih.gov DOM can produce reactive species like hydroxyl radicals and singlet oxygen when irradiated by sunlight, which can then degrade organic pollutants. nih.gov While ethers are generally resistant to photolysis, the presence of the carbon-carbon double bond in this compound could make it susceptible to indirect photochemical degradation in sunlit surface waters.

| Analogue Compound | Atmospheric Degradation Pathway | Atmospheric Half-life | Reference |

|---|---|---|---|

| Geraniol | Photodegradation | 0.71 hours | cornell.edu |

| Saturated Alcohols (general) | Reaction with Hydroxyl Radicals | 8-15 hours to 1 week | researchgate.net |

Chemical Transformation and Stability in Environmental Matrices

There is no specific information available regarding the chemical transformation and stability of this compound in environmental matrices such as soil and water. However, its stability can be inferred from its functional groups.

The ether linkage in the molecule is generally stable and resistant to hydrolysis, especially under neutral pH conditions typical of many environmental compartments. nadkarnispc.comwikipedia.org While hydrolysis can occur under strongly acidic conditions, ethers are generally more resistant to degradation by acids and alkalis compared to esters. researchgate.netmdpi.com The spontaneous hydrolysis of ethers in neutral water is extremely slow at ambient temperatures. nih.gov

The biodegradability of this compound is likely to be a more significant transformation pathway. Many fragrance compounds, particularly terpene alcohols, are known to be biodegradable. nih.gov For example, geraniol is considered readily biodegradable. cornell.edu The initial steps in the aerobic biodegradation of similar terpene alcohols like geraniol and citronellol (B86348) often involve the oxidation of the primary alcohol group. dtic.mil The presence of the double bond and the alcohol functional group in this compound would likely make it susceptible to microbial degradation in soil and water. Studies on other alkyl ethers have shown that they can be degraded by various microorganisms, often through oxidation at the carbon atom adjacent to the ether oxygen. nih.gov

| Analogue Compound | Transformation Process | Finding | Reference |

|---|---|---|---|

| Geraniol | Biodegradation | Readily biodegradable. | cornell.edu |

| Linalool, α-terpineol | Aerobic Biodegradation | Readily degraded by microorganisms from forest soil. | nih.gov |

| Aliphatic Ethers | Hydrolysis | Generally stable and resistant to hydrolysis in neutral conditions. | nadkarnispc.comnih.gov |

| Alkyl Ethers | Microbial Degradation | Can be degraded by various bacteria, often via oxidation of the Cα position. | nih.gov |

Analytical Methods for Environmental Monitoring of Chemical Traces

No specific analytical methods have been published for the detection and quantification of this compound in environmental samples. However, established methods for the analysis of fragrance compounds and other volatile organic compounds (VOCs) are applicable.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and widely used technique for the analysis of volatile and semi-volatile fragrance compounds in various matrices, including water, air, and soil. researchgate.neticm.edu.pl Given the volatility of this compound, GC-MS would be a suitable method. For trace-level detection in complex environmental samples like water, a pre-concentration step is often necessary. Solid-phase microextraction (SPME), particularly headspace SPME, is a common sample preparation technique for these types of analytes as it is simple, sensitive, and reduces matrix interference. researchgate.netnih.gov Another powerful technique is gas chromatography-tandem mass spectrometry (GC-MS/MS), which offers enhanced selectivity and sensitivity, making it ideal for detecting low concentrations of target compounds in complex mixtures. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another option, often used after solid-phase extraction (SPE). researchgate.net

| Analytical Technique | Sample Preparation | Application for Analogue Compounds | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace Solid-Phase Microextraction (HS-SPME) | Determination of fragrance allergens and synthetic musks in environmental waters. | researchgate.net |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Solid-Phase Microextraction (SPME) | Detection of taste and odor compounds (including alcohols and esters) in drinking water. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Solid-Phase Extraction (SPE) | Analysis of a wide range of organic pollutants in water. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Pentane Extraction | Rapid determination of odorous compounds in water. | researchgate.net |

Future Directions and Emerging Research Avenues for 7 Ethoxy 3,7 Dimethyloct 2 En 1 Ol

Development of Novel Catalytic Methods for Enhanced Synthesis

The efficient and selective synthesis of 7-Ethoxy-3,7-dimethyloct-2-en-1-ol is paramount for enabling its further study and potential applications. Future research is expected to focus on the development of novel catalytic methods that offer improvements in terms of yield, selectivity, and sustainability over traditional synthetic routes.

One promising area is the advancement of catalytic etherification of geraniol (B1671447) . While the esterification of geraniol to produce commercially valuable esters like geranyl acetate (B1210297) has been extensively studied using both chemical and enzymatic catalysts, the selective etherification at the tertiary allylic C7 position presents a greater challenge due to the potential for competing reactions such as dehydration and rearrangement. researchgate.netresearchgate.netchemrxiv.orgnih.gov Future research could explore the use of chemo- and regioselective catalysts, including:

Homogeneous and Heterogeneous Metal Catalysis: Development of transition metal complexes (e.g., based on gold, palladium, or iridium) that can selectively activate the tertiary hydroxyl group of geraniol or the corresponding ethanol (B145695) nucleophile under mild conditions. Heterogeneous catalysts, such as tailored zeolites or metal oxides, could offer advantages in terms of catalyst recovery and reuse. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. acs.org Designing organocatalysts that can facilitate the selective etherification of geraniol through mechanisms such as hydrogen bonding or iminium ion formation could provide a metal-free and environmentally benign synthetic route.

A comparative analysis of potential catalytic approaches is presented in Table 1.

| Catalyst Type | Potential Advantages | Potential Challenges |

| Homogeneous Metal Catalysts | High activity and selectivity, mild reaction conditions. | Catalyst separation and recycling, potential for metal contamination in the product. |

| Heterogeneous Metal Catalysts | Easy separation and reusability, enhanced stability. | Lower activity compared to homogeneous counterparts, potential for leaching of the active metal. nih.gov |

| Organocatalysts | Metal-free, often environmentally benign, readily available and modifiable. acs.org | May require higher catalyst loadings, substrate scope can be limited. |

| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally friendly. | Enzyme stability and cost, potential for product inhibition. |

Exploration of Bio-Inspired Synthetic Strategies

Nature's biosynthetic machinery for producing a vast array of terpenoids offers a rich source of inspiration for developing novel synthetic strategies. nih.govnih.govnih.govacs.org While this compound is not a known natural product, bio-inspired approaches could be harnessed for its synthesis and the generation of related analogues.

Future research in this area could focus on:

Engineered Biosynthetic Pathways: The microbial production of geraniol has been successfully demonstrated in engineered microorganisms like E. coli and yeast. nih.gov A future bio-inspired strategy could involve the co-expression of a geraniol synthase with a specifically engineered enzyme, such as an O-alkyltransferase, capable of selectively ethoxylating the geraniol precursor in vivo. This would represent a "green" and potentially cost-effective production method.

Chemoenzymatic Synthesis: Combining the strengths of chemical catalysis and biocatalysis offers a powerful approach. For instance, geraniol could be produced via fermentation, followed by a highly selective enzymatic or chemical etherification step. This hybrid approach could overcome the limitations of a purely biological or chemical synthesis.

Biomimetic Cascade Reactions: Terpenoid cyclases catalyze complex cascade reactions to build intricate molecular architectures from simple acyclic precursors. nih.govacs.org While not directly applicable to the synthesis of the acyclic this compound, the principles of controlling reactive carbocation intermediates in these enzymatic reactions could inspire the design of chemical catalysts that mimic this function for selective C-O bond formation. researchgate.net

Integration with Advanced Materials Science for Chemical Applications

Terpenoids are increasingly being recognized as valuable renewable feedstocks for the synthesis of sustainable polymers and advanced materials. emerald.comtandfonline.commdpi.comrsc.orgtaylorfrancis.com The functional groups present in this compound, namely the primary alcohol and the double bond, make it a potentially interesting building block for polymer synthesis.

Future research directions in this domain could include:

Development of Terpenoid-Based Polymers: The primary alcohol of this compound could be utilized for the synthesis of polyesters, polyurethanes, and polyethers through condensation polymerization or ring-opening polymerization of corresponding cyclic monomers. tandfonline.comrsc.org The presence of the ethoxy group could impart unique properties to the resulting polymers, such as altered hydrophobicity, thermal stability, and biodegradability, compared to polymers derived from geraniol itself.

Functional Monomers and Cross-Linkers: The double bond in the molecule offers a handle for further functionalization or for use in addition polymerization. It could be explored as a comonomer in the synthesis of specialty polymers or as a cross-linking agent to create thermosetting materials with tailored properties.

Stimuli-Responsive Materials: The ether linkage in this compound could potentially be designed to be cleavable under specific conditions (e.g., acidic pH), opening up possibilities for the development of stimuli-responsive or degradable materials.

Table 2 outlines potential polymer types that could be synthesized from this compound and their prospective properties.

| Polymer Type | Potential Monomer/Polymerization Route | Potential Properties and Applications |

| Polyesters | Polycondensation with dicarboxylic acids or their derivatives. | Biodegradable plastics, thermoplastic elastomers. |

| Polyurethanes | Reaction with diisocyanates. | Foams, coatings, adhesives. |

| Polyethers | Ring-opening polymerization of a corresponding epoxide derivative. | Surfactants, drug delivery systems. |

| Addition Polymers | Radical or cationic polymerization involving the double bond. | Specialty elastomers, adhesives. |

Interdisciplinary Research at the Interface of Chemical Biology and Organic Synthesis

The intersection of chemical biology and organic synthesis provides a powerful platform for both the synthesis of novel bioactive molecules and the elucidation of their biological mechanisms. nih.govtib.eu The introduction of an ethoxy group to the geraniol scaffold could significantly modulate its biological activity, opening up new avenues for investigation.

Future research at this interface could explore:

Probing Biological Targets: Geraniol is known to interact with various biological targets, including enzymes and cell membranes. This compound and a library of related alkoxy derivatives could be synthesized and used as chemical probes to investigate the structure-activity relationships of geraniol's biological effects. The steric and electronic properties of the alkoxy group could provide valuable insights into the binding pockets of its protein targets.

Development of Novel Bioactive Compounds: The modification of natural products is a well-established strategy for the discovery of new therapeutic agents. The ethoxy group in this compound may enhance its metabolic stability or alter its pharmacokinetic profile compared to geraniol. This could lead to the discovery of new leads for drug development, for example, as antimicrobial or anticancer agents.

Biosynthesis of "Non-Natural" Natural Products: The concepts of synthetic biology could be pushed further to incorporate unnatural building blocks into biosynthetic pathways. It may be conceivable to engineer a microbial host that can utilize ethanol or its activated form to directly synthesize this compound, creating a "non-natural" natural product with potentially novel biological activities.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 7-Ethoxy-3,7-dimethyloct-2-en-1-ol, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of this compound can be approached via etherification or alkoxylation strategies. Williamson ether synthesis is a viable route, where a hydroxyl group in a precursor (e.g., 3,7-dimethyloct-2-en-1-ol) reacts with ethyl bromide in the presence of a base (e.g., NaH or KOH). Optimization involves controlling reaction temperature (40–60°C), solvent polarity (THF or DMF), and stoichiometric ratios to minimize byproducts like elimination derivatives. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) should be used to monitor intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the ethoxy group (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH) and olefinic protons (δ 5.2–5.8 ppm). DEPT-135 and 2D-COSY can resolve overlapping signals in the aliphatic region .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 156 for the base fragment) help verify purity and detect impurities.

- IR Spectroscopy : Confirm the presence of hydroxyl (broad peak ~3400 cm) and ether (C-O stretch ~1100 cm) groups .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Stability studies under controlled conditions (e.g., 25°C/60% RH) should be conducted. Use inert atmospheres (N or Ar) to prevent oxidation of the double bond. UV-Vis spectroscopy can track degradation (e.g., λmax shifts). Store in amber glass vials at –20°C with desiccants to minimize hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized this compound batches be resolved?

- Methodological Answer : Discrepancies in stereochemistry (e.g., E/Z isomerism) may arise from competing reaction pathways. Use chiral column chromatography (e.g., Chiralcel OD-H) or derivatization with chiral auxiliaries (e.g., Mosher’s reagent) to separate enantiomers. Computational modeling (DFT or MD simulations) can predict preferred conformers and guide synthetic adjustments .

Q. What strategies are effective for elucidating the reaction mechanism of ethoxy group introduction in this compound synthesis?

- Methodological Answer : Isotopic labeling (e.g., O in ethanol) paired with kinetic isotope effect (KIE) studies can track oxygen incorporation. Intermediate trapping (e.g., quenching with DO) and in-situ FTIR monitoring identify transient species. Compare activation energies (via Arrhenius plots) for competing SN2 vs. radical pathways .

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer : Design tiered assessments:

- Acute Toxicity : Use Daphnia magna or Danio rerio models (OECD 202/203).

- Biodegradability : Employ OECD 301B (CO evolution test).

- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask methods.

Cross-reference structurally similar compounds (e.g., 7-methoxy analogs in ) to infer potential risks .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like ethanol or hexane.

- Quantitative Structure-Property Relationship (QSPR) : Use software (e.g., COSMOtherm) to estimate logP, vapor pressure, and Henry’s law constants.

- Docking Studies : Explore interactions with biological targets (e.g., olfactory receptors) if fragrance applications are hypothesized .

Data Contradiction and Validation

Q. How can conflicting NMR data from different synthesis batches be systematically analyzed?

- Methodological Answer : Perform heteronuclear correlation experiments (HSQC/HMBC) to resolve signal overlap. Compare with literature data for analogs (e.g., 3,7-dimethyloct-1-en-3-ol in ). Use statistical tools (PCA or clustering algorithms) to identify batch-specific impurities .

Q. What experimental protocols mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (≤40°C) reduce elimination byproducts.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency.

- Inert Conditions : Use Schlenk lines to exclude moisture and oxygen, preserving the alkene moiety .

Featured Recommendations

| Most viewed | ||